molecular formula C17H22ClN3O2 B6620834 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole

5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B6620834
M. Wt: 335.8 g/mol
InChI Key: SZULMEGREGEXNY-UHFFFAOYSA-N
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Description

5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a chlorophenoxy group

Properties

IUPAC Name

5-[1-[3-(3-chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-13-19-17(23-20-13)14-6-9-21(10-7-14)8-3-11-22-16-5-2-4-15(18)12-16/h2,4-5,12,14H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZULMEGREGEXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)CCCOC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the oxadiazole ring and the chlorophenoxy group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the phenoxy ring.

Scientific Research Applications

5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-thiadiazole: This compound is similar but contains a thiadiazole ring instead of an oxadiazole ring.

    5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-triazole:

Uniqueness

The uniqueness of 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, provides unique reactivity and interaction capabilities compared to similar compounds with different heterocyclic rings.

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